HepG2 Cytotoxicity: 4-Nitro vs. 4-Amino Analog – Electronic Modulation of Cellular Toxicity
In a standardized HepG2 cytotoxicity assay, N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide produced a mean activity of 65% inhibition (range 55–158% of control, n=19 replicates) at a fixed concentration of 33 µM . By contrast, the 4-amino analog N-(4-aminophenyl)-3-phenyladamantane-1-carboxamide, when tested under the same assay protocol (ChEMBL assay ID not linked to this compound), is expected to show markedly lower cytotoxicity due to the absence of the electrophilic nitro group that can undergo cellular reduction to reactive intermediates. This class-level inference is supported by the well-established SAR that 4-nitroaromatic amides exhibit enhanced cytotoxicity relative to their 4-amino counterparts in hepatic cell lines.
| Evidence Dimension | Cytotoxicity in HepG2 cells |
|---|---|
| Target Compound Data | Mean 65% inhibition at 33 µM (n=19; range 55–158%) |
| Comparator Or Baseline | N-(4-aminophenyl)-3-phenyladamantane-1-carboxamide (predicted lower) – Quantitative comparator data unavailable in same assay |
| Quantified Difference | Insufficient data for numerical fold-change; qualitative electronic modulation effect noted based on nitro vs. amino electronic character. |
| Conditions | HepG2 cell-based assay, plate reader readout, 33 µM compound, ChEMBL source ID 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16 |
Why This Matters
For researchers prioritizing hepatotoxicity liability screening, the nitro substituent provides a quantifiable electronic handle not present in reduced analogs, enabling intentional inclusion or exclusion of redox-mediated cytotoxicity mechanisms.
